molecular formula C10H13N3O4 B2922206 (2S,3R)-4-Methyl-3-(2-methylpyrazol-3-yl)-5-oxomorpholine-2-carboxylic acid CAS No. 2137568-66-0

(2S,3R)-4-Methyl-3-(2-methylpyrazol-3-yl)-5-oxomorpholine-2-carboxylic acid

Cat. No. B2922206
CAS RN: 2137568-66-0
M. Wt: 239.231
InChI Key: KSYIFHSVKKGXKW-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-4-Methyl-3-(2-methylpyrazol-3-yl)-5-oxomorpholine-2-carboxylic acid, also known as MMOMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug design.

Scientific Research Applications

Chemical Synthesis and Drug Intermediates

The synthesis of related compounds, such as pyrazine and pyrazole derivatives, plays a crucial role in pharmaceutical research. These compounds serve as valuable intermediates in the synthesis of drugs and biologically active molecules. For example, the preparation and characterization of compounds involving pyrazole and morpholine rings are common in the search for new therapeutic agents. The methods for synthesizing these compounds, such as chemical synthesis, are widely researched for optimizing yields and discovering new reaction pathways (Bai Jin-quan, 2013).

Molecular Interactions and Structural Analysis

Research on compounds like 3-Aminopyrazine-2-carboxylic acid has contributed to understanding molecular interactions, such as hydrogen bonding, which are fundamental in drug design and crystal engineering. These studies provide insights into how molecules assemble in solid-state forms, influencing their pharmaceutical properties (A. Dobson, R. E. Gerkin, 1996).

Catalysis and Chemical Transformations

Compounds containing morpholine and pyrazole rings have been utilized as catalysts or substrates in various chemical transformations. For instance, novel catalytic methods for forming amides and esters from carboxylic acids highlight the utility of related compounds in organic synthesis and drug development processes (M. Kunishima et al., 1999).

Biochemical Applications and Biocatalysis

The biochemical utility of related compounds, including their roles in enzyme-mediated reactions and biocatalysis, is an area of active research. This encompasses the development of biocatalytic processes for synthesizing pharmaceutical intermediates and exploring enzyme mechanisms (Liuyan Gu et al., 2020).

Luminescence and Material Science

Research into the luminescence properties of compounds with pyrazole and carboxylic acid functionalities extends into materials science, where these compounds are explored for potential applications in sensing, imaging, and light-emitting devices (Zhaopeng Deng et al., 2010).

properties

IUPAC Name

(2S,3R)-4-methyl-3-(2-methylpyrazol-3-yl)-5-oxomorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-12-7(14)5-17-9(10(15)16)8(12)6-3-4-11-13(6)2/h3-4,8-9H,5H2,1-2H3,(H,15,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYIFHSVKKGXKW-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(OCC1=O)C(=O)O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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